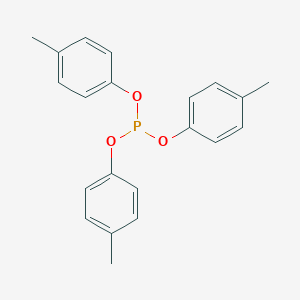
Tri-p-tolyl phosphite
Vue d'ensemble
Description
Triaryl phosphites are a class of organophosphorus compounds that have found extensive use in various industrial applications, including as additives in lithium-ion batteries and as ligands in transition-metal complexes. These compounds are traditionally synthesized from phosphorus trichloride, but recent research has focused on developing more sustainable and safer methods for their production .
Synthesis Analysis
The synthesis of triaryl phosphites has been traditionally carried out using PCl3 as an intermediate. However, a novel method involving white phosphorus and phenols catalyzed by diphenyl diselenide has been reported, providing a halogen- and transition metal-free pathway to these compounds . This new method represents a significant advancement in the field of organophosphorus synthesis, offering a safer and more environmentally friendly alternative to traditional practices.
Molecular Structure Analysis
Triaryl phosphites have been studied as ligands in transition-metal complexes, particularly with palladium(II) and platinum(II) dihalides. These complexes have been characterized and their stereochemistry investigated using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, revealing that the bulky tri-o-tolyl phosphite ligands can lead to different isomeric forms . The molecular structure of these complexes plays a crucial role in their reactivity and potential applications in catalysis.
Chemical Reactions Analysis
The reactivity of triaryl phosphites in chemical reactions is notable, especially in the context of ortho-metallation reactions involving palladium(II) and platinum(II) dihalides. These reactions proceed with the elimination of a molecule of hydrogen halide to afford ortho-metallated triaryl phosphite derivatives, with the tendency to undergo metallation dependent on the anionic ligands present . Understanding these reaction mechanisms is essential for the development of new catalytic processes.
Physical and Chemical Properties Analysis
Triaryl phosphites exhibit unique physical and chemical properties that make them valuable as multifunctional additives in lithium-ion batteries. For instance, tris(trimethylsilyl) phosphite has been shown to scavenge HF and form a cathode electrolyte interphase (CEI), which is crucial for the stability and performance of high-voltage batteries . The ability of these additives to undergo spontaneous decomposition reactions and react with undesired molecules like HF and LiF in the electrolyte is a key factor in their effectiveness .
Applications De Recherche Scientifique
Transition-Metal Complexes Tri-p-tolyl phosphite has been used in the synthesis of transition-metal complexes. Ahmad et al. (1973) conducted a study on triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides, demonstrating the formation of air-stable crystalline solids with triaryl phosphites. These complexes were characterized and their stereochemistry investigated, contributing to a broader understanding of transition-metal chemistry (Ahmad et al., 1973).
Electrolyte Additives in Lithium-Ion Batteries In the field of energy storage, tris(trimethylsilyl) phosphite, a derivative of tri-p-tolyl phosphite, has been extensively studied as an electrolyte additive for lithium-ion batteries. Peebles et al. (2017) explored the use of tris(trimethylsilyl) phosphite in LiNi0.5Mn0.3Co0.2O2-graphite full cells, showing its role in reducing impedance and enhancing cell performance (Peebles et al., 2017). Additionally, Kim et al. (2017) provided an ab initio study on its operating mechanisms, emphasizing its multifunctionality in electrolyte stability and HF scavenging (Kim et al., 2017).
Catalytic Applications Tri-p-tolyl phosphite and its derivatives have been utilized as catalysts in various chemical reactions. Ghorbani-Choghamarani et al. (2016) synthesized a phosphonium salt derived from tri(p-tolyl)phosphine, demonstrating its effectiveness as a catalyst for the amination of aryl halides and Stille cross-coupling reaction (Ghorbani-Choghamarani et al., 2016).
High-Voltage Battery Performance Research has also focused on the use of phosphite derivatives in enhancing the performance of high-voltage batteries. Xu et al. (2018) explored the use of tris(trimethylsilyl) phosphite in LiNi0.5Mn1.5O4/MCMB Li-ion batteries, observing significant improvements in discharge capacity retention and resistance to electrolyte oxidative/reductive decompositions (Xu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tris(4-methylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFLQDDNUQKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060718 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-p-tolyl phosphite | |
CAS RN |
620-42-8, 25586-42-9 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, tris(methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-p-tolyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-p-tolyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(methylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(METHYLPHENYL) PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YVP05131V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




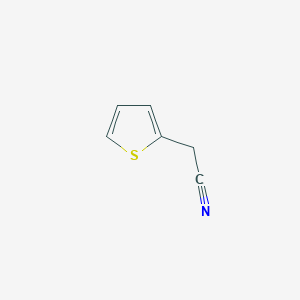

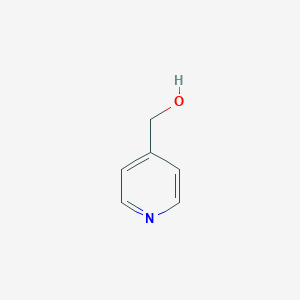
![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)
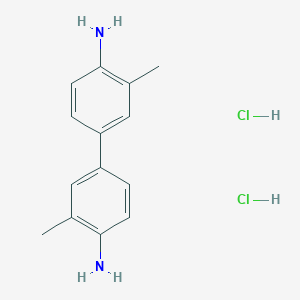
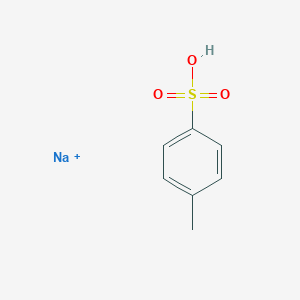
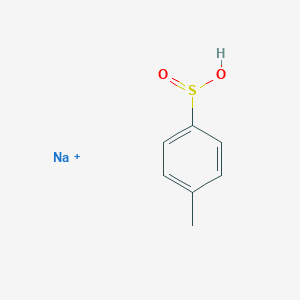

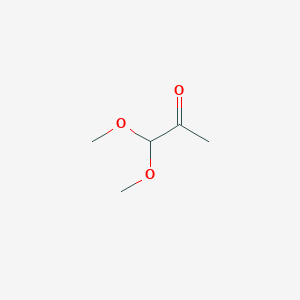
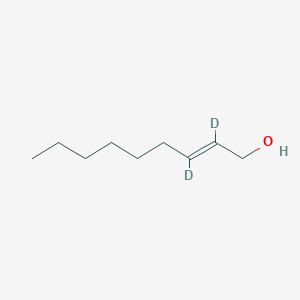
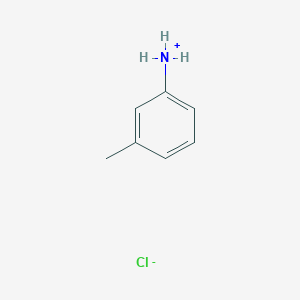
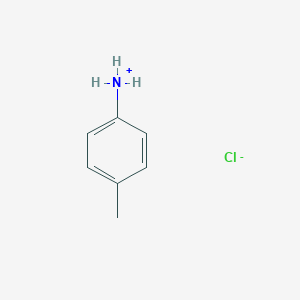
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)